Adenosine-2-carboxamide is a derivative of adenosine, a nucleoside that plays a critical role in cellular energy transfer and signaling. This compound has garnered attention in biochemical research due to its potential therapeutic applications, particularly in the modulation of adenosine receptors, which are implicated in various physiological processes and diseases.
Adenosine-2-carboxamide can be synthesized from adenosine through various chemical reactions. Its derivatives are often explored in studies investigating their biological activities and potential as pharmacological agents.
Adenosine-2-carboxamide belongs to the class of adenosine derivatives. These compounds are categorized based on their structural modifications to the adenosine core, which influence their interaction with adenosine receptors, specifically the A1, A2A, A2B, and A3 subtypes.
The synthesis of adenosine-2-carboxamide typically involves several key steps:
In a typical synthesis route, a mixture of 6-chloropurine riboside and an appropriate amine is refluxed in a solvent like dimethylformamide or ethanol. The reaction conditions (temperature, time) are optimized to maximize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor reaction progress and confirm product identity .
Adenosine-2-carboxamide maintains the purine base structure characteristic of adenosine but features a carboxamide functional group at the 2-position of the ribose sugar moiety. This modification impacts its binding affinity and selectivity for adenosine receptors.
The molecular formula for adenosine-2-carboxamide is . Key spectroscopic data include:
Adenosine-2-carboxamide participates in various chemical reactions, including:
The reactivity of adenosine-2-carboxamide can be influenced by factors such as pH, temperature, and the presence of other reactants. Kinetic studies are often performed to elucidate its interaction dynamics with receptor proteins .
Adenosine-2-carboxamide acts primarily as an agonist or antagonist at various adenosine receptor subtypes. Its mechanism involves:
Studies have shown that modifications at the 2-position can significantly alter receptor selectivity and efficacy. Quantitative structure-activity relationship analyses provide insights into how structural changes affect biological activity .
Relevant analytical data include melting point determination, solubility tests, and stability assessments under various environmental conditions .
Adenosine-2-carboxamide has several scientific uses:
Research continues to explore its efficacy and safety profiles in clinical settings, paving the way for novel treatments based on its unique properties .
Adenosine analogues represent a cornerstone of purinergic signaling research, with adenosine-2-carboxamide derivatives emerging as pivotal tools for receptor subtype discrimination. The foundational work on adenosine receptor (AR) pharmacology in the 1970s–1980s identified adenosine's inherent limitations: rapid deamination by adenosine deaminase, non-selective receptor engagement, and transient bioactivity [10]. Early analogues like N-ethylcarboxamidoadenosine (NECA, Ki ~20 nM at A₂AR) established the pharmacophoric importance of the 5'-uronamide moiety for enhancing metabolic stability and A₂A affinity [3] [4]. Subsequent efforts focused on C2 modifications, leading to the discovery of the prototypical A₂A agonist CGS21680 (2-[p-carboxyethyl]phenylethylamino-5'-N-ethylcarboxamidoadenosine) in the late 1980s. This compound exhibited 140-fold selectivity for A₂A over A₁ receptors (Ki = 27 nM vs. 290 nM) due to its 2-phenylethylamino substitution [4]. The 2008 FDA approval of Regadenoson (2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine), a covalent adenosine-2-carboxamide variant, marked a clinical breakthrough. Its 2-pyrazole carboxamide group conferred both A₂A selectivity (Ki ~1.3 µM) and prolonged hemodynamic effects for cardiac stress imaging [3] [4].
Table 1: Key Adenosine Analogues in Receptor Subtype Selectivity Development
Compound | Structural Feature | A₂A Affinity (Ki) | Selectivity Ratio (vs. other ARs) | Year |
---|---|---|---|---|
NECA | 5'-N-ethylcarboxamide | 20 nM | A₁:A₂A:A₃ = 1:0.5:14 | 1980s |
CGS21680 | 2-Phenylethylamino substitution | 27 nM | A₂A/A₁ = 10.7 | 1989 |
Regadenoson | 2-Pyrazole carboxamide | 1.3 µM | A₂A/A₁ >10-fold | 2008 |
UK-432097 | 2-Triazolotriazine derivative | 0.7 nM | A₂A/A₁ >1000-fold | 2000s |
Adenosine-2-carboxamide derivatives exert nuanced control over AR signaling cascades by exploiting subtype-specific binding pockets. The A₂A receptor, coupled to Gₛ proteins, demonstrates high sensitivity to C2 modifications: 2-carboxamide groups form hydrogen bonds with His278⁷.²⁹ and Ser277⁷.²⁸ in transmembrane helices (TM7), enhancing both affinity and functional selectivity [3] [8]. X-ray crystallography of A₂A bound to UK-432097 (PDB: 3QAK) revealed that its 2-(3-(1-(pyridin-2-yl)piperidin-4-yl)ureido)ethyl moiety induces a 3.5 Å inward shift in TM5, stabilizing an active receptor conformation [4]. This explains adenosine-2-carboxamides' efficacy in modulating cyclic AMP production—e.g., CGS21680 stimulates cAMP with an EC₅₀ of 15 nM in striatal neurons [4].
Beyond canonical signaling, adenosine-2-carboxamides engage allosteric regulators. The complex between adenosine deaminase (ADA) and A₂B receptors exemplifies this: ADA binding to A₂B's extracellular loop enhances agonist affinity independently of its enzymatic activity, creating an immunomodulatory axis in dendritic cells [8]. Pathophysiologically, adenosine-2-carboxamides mitigate inflammation via A₂A-mediated NF-κB suppression, reducing TNF-α, IL-6, and MMP release [1] [4].
Table 2: Receptor Binding Profiles of Adenosine-2-Carboxamide Derivatives
Receptor Subtype | Endogenous Ligand Affinity | Representative Agonist (Ki) | Primary Signaling Pathway |
---|---|---|---|
A₁ | High (EC₅₀ ~70 nM) | CCPA (0.8 nM) | Gᵢ/o → ↓cAMP |
A₂A | High (EC₅₀ ~150 nM) | CGS21680 (27 nM) | Gₛ → ↑cAMP |
A₂B | Low (EC₅₀ ~24 µM) | BAY 60-6583 (3 nM)* | Gₛ/Gq → ↑cAMP/IP₃ |
A₃ | Moderate (EC₅₀ ~650 nM) | IB-MECA (1.4 nM) | Gᵢ/o → ↓cAMP |
*BAY 60-6583 is an A₂B-selective agonist with Ki discrepancy between functional (EC₅₀=3 nM) and binding assays (Ki=330-750 nM) due to receptor reserve effects [1].
The optimization of adenosine-2-carboxamides addresses three pharmacological challenges: (1) metabolic instability of the glycosidic bond and ribose moiety, (2) low blood-brain barrier penetration, and (3) AR subtype polypharmacology. Strategic modifications target four regions:
Table 3: Structural Optimization Strategies for Adenosine-2-Carboxamides
Modification Region | Chemical Strategy | Pharmacological Impact | Example Compound |
---|---|---|---|
C2 Position | 2-Hydrazinyl substitution | ↑ A₂A binding entropy; enables heterocycle diversity | Regadenoson analogues |
Ribose Conformation | (N)-Methanocarba constraint | ↑ A₃ selectivity (North conformation) | MRS5698 |
5'-Position | N-alkyluronamide | ↑ Metabolic stability; ↑ A₂A/A₂B potency | NECA, CGS21680 |
Core Scaffold | Chromone carboxamide replacement | ↓ Adenine deamination; ↑ A₂B antagonism | N-phenylchromone-3-carboxamide |
Fragment-based approaches have accelerated this optimization. Deconstruction of UK-432097 identified critical fragments: the 7-aminotriazolotriazine mimicked adenine's H-bonding capacity, while the 4-(2-(piperidin-4-yl)ethyl) group occupied an allosteric subpocket [4]. Similarly, chromone-3-carboxamides were designed using FBDD libraries derived from drug-like scaffolds, yielding A₂B antagonists with Ki <100 nM and improved LogP profiles versus xanthine derivatives [7]. These advances underscore adenosine-2-carboxamide's versatility as a template for AR-targeted molecular design.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: